molecular formula C12H12F2O3 B1319515 Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate CAS No. 194240-96-5

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate

Cat. No.: B1319515
CAS No.: 194240-96-5
M. Wt: 242.22 g/mol
InChI Key: LMVDTTMSWABICA-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(2,4-difluorophenyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-(2,4-difluorophenyl)-3-oxobutanoic acid.

    Reduction: 4-(2,4-difluorophenyl)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced optical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

  • Ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate
  • Ethyl 4-(3,4-difluorophenyl)-3-oxobutanoate
  • Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate

Comparison: Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVDTTMSWABICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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